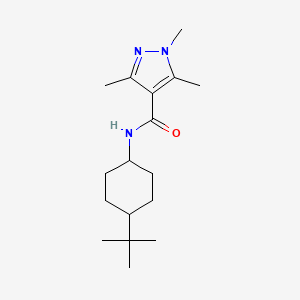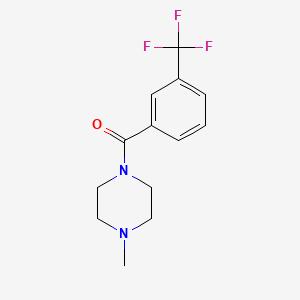
4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methyl group and a trifluoromethyl phenyl ketone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Trifluoromethyl Phenyl Ketone: The final step involves the acylation of the piperazine derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various binding sites, potentially modulating the activity of neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpiperazinyl 3-(chloromethyl)phenyl ketone
- 4-Methylpiperazinyl 3-(bromomethyl)phenyl ketone
- 4-Methylpiperazinyl 3-(fluoromethyl)phenyl ketone
Uniqueness
4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in the design of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C13H15F3N2O |
|---|---|
Molecular Weight |
272.27 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H15F3N2O/c1-17-5-7-18(8-6-17)12(19)10-3-2-4-11(9-10)13(14,15)16/h2-4,9H,5-8H2,1H3 |
InChI Key |
PPPRZTRFDPTPSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10962140.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B10962141.png)
![N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide](/img/structure/B10962143.png)
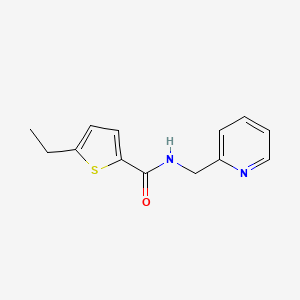
![3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10962149.png)
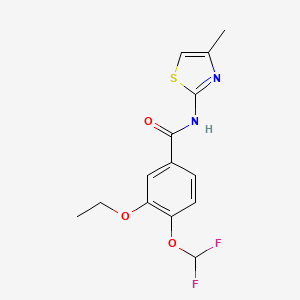
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methylpyrazole-3-carboxamide](/img/structure/B10962159.png)
methanone](/img/structure/B10962166.png)
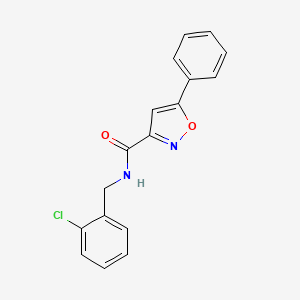
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methoxyphenyl)amino]ethanone](/img/structure/B10962172.png)
![1,4-Bis[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B10962173.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10962175.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]furan-2-carboxamide](/img/structure/B10962177.png)
